molecular formula C9H5F2NO2 B3006740 Methyl 4-cyano-2,6-difluorobenzoate CAS No. 1376259-20-9

Methyl 4-cyano-2,6-difluorobenzoate

Cat. No.: B3006740
CAS No.: 1376259-20-9
M. Wt: 197.141
InChI Key: JNWKZRDYQQSUFZ-UHFFFAOYSA-N
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Description

Methyl 4-cyano-2,6-difluorobenzoate is a chemical compound with the molecular formula C9H5F2NO2 and a molecular weight of 197.14 g/mol . It is characterized by the presence of a cyano group (-CN) and two fluorine atoms attached to a benzoate ester. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-cyano-2,6-difluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-cyano-2,6-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-2,6-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups depending on the nucleophile used.

    Hydrolysis: 4-cyano-2,6-difluorobenzoic acid and methanol.

    Reduction: 4-amino-2,6-difluorobenzoate.

Scientific Research Applications

Methyl 4-cyano-2,6-difluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of fluorescent probes and labeling agents for biological studies.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of methyl 4-cyano-2,6-difluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano and fluorine groups can enhance the compound’s binding affinity and specificity for certain targets, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-2,6-difluorobenzoate: Similar structure but with a chlorine atom instead of a cyano group.

    Methyl 4-amino-2,6-difluorobenzoate: Contains an amino group instead of a cyano group.

    Methyl 4-nitro-2,6-difluorobenzoate: Features a nitro group in place of the cyano group

Uniqueness

Methyl 4-cyano-2,6-difluorobenzoate is unique due to the presence of both cyano and fluorine groups, which confer distinct chemical and physical properties. The cyano group enhances the compound’s reactivity in nucleophilic substitution and reduction reactions, while the fluorine atoms increase its stability and lipophilicity, making it valuable in various synthetic and research applications .

Biological Activity

Methyl 4-cyano-2,6-difluorobenzoate (MCDFB) is a synthetic organic compound with notable biological activity, particularly in medicinal chemistry. This article explores its chemical properties, mechanisms of action, and potential applications based on diverse research findings.

MCDFB is characterized by its molecular formula C10H6F2NO2C_10H_6F_2NO_2 and a molecular weight of approximately 195.14 g/mol. The compound features a benzoate structure with a cyano group at the para position and two fluorine atoms at the 2 and 6 positions of the benzene ring. These substituents significantly influence its reactivity and biological activity, making it an interesting candidate for various applications in drug discovery and material science.

The biological activity of MCDFB is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the cyano and fluorine groups enhances its binding affinity and specificity, which can modulate various biochemical pathways. Preliminary studies have indicated that MCDFB may engage with targets involved in inflammatory responses and cancer pathways. The exact mechanisms remain to be fully elucidated, necessitating further investigation.

Medicinal Chemistry

Research indicates that MCDFB exhibits potential as a lead compound in drug development. Its structural features allow it to act as an enzyme inhibitor or receptor modulator, which is critical in therapeutic contexts. For example, it has been investigated for its role in developing fluorescent probes for biological studies.

Interaction Studies

Studies focused on the binding interactions of MCDFB with various biological targets suggest that it may influence cellular processes through modulation of enzyme activity. These interactions are essential for understanding its potential therapeutic implications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of MCDFB, a comparison with structurally similar compounds is valuable:

Compound Name Structural Features Unique Aspects
Methyl 4-chloro-2,6-difluorobenzoateChlorine substituent instead of cyanoPotentially different biological activity
Methyl 4-amino-2,6-difluorobenzoateAmino group instead of cyanoVariations in reactivity due to substitution
Methyl 4-nitro-2,6-difluorobenzoateNitro group in place of cyanoDistinct electronic properties affecting reactivity

MCDFB's combination of cyano and difluoro substituents enhances its reactivity profile compared to these similar compounds, making it particularly valuable in synthetic organic chemistry.

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that MCDFB could inhibit specific enzymes involved in inflammatory pathways. The findings suggested that modifications to the compound could enhance its efficacy as an anti-inflammatory agent.
  • Fluorescent Probes : Research highlighted the use of MCDFB as a labeling agent in biological assays. The compound's unique fluorescent properties were leveraged to track cellular processes in real-time, showcasing its utility in biological research.
  • Drug Discovery : In a comparative study involving various benzoate derivatives, MCDFB showed superior binding affinity towards certain receptors implicated in cancer progression. This positions it as a promising candidate for further development into anticancer therapies.

Properties

IUPAC Name

methyl 4-cyano-2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWKZRDYQQSUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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